REACTION_SMILES
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[CH3:20][O:21][C:22]([CH3:23])([CH3:24])[O:25][CH3:26].[CH3:32][C:33](=[O:34])[CH3:35].[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8]([CH:11]1[O:12][CH:13]([CH2:18][OH:19])[CH:14]([OH:17])[CH:15]1[OH:16])[cH:9][cH:10]2.[Na+:31].[O-:27][C:28]([OH:29])=[O:30]>>[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8]([CH:11]1[O:12][CH:13]([CH2:18][OH:19])[CH:14]3[CH:15]1[O:16][C:22]([CH3:23])([CH3:24])[O:17]3)[cH:9][cH:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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COC(C)(C)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(n2ccc3c(Cl)ncnc32)C(O)C1O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
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Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OC2C(CO)OC(n3ccc4c(Cl)ncnc43)C2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][O:21][C:22]([CH3:23])([CH3:24])[O:25][CH3:26].[CH3:32][C:33](=[O:34])[CH3:35].[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8]([CH:11]1[O:12][CH:13]([CH2:18][OH:19])[CH:14]([OH:17])[CH:15]1[OH:16])[cH:9][cH:10]2.[Na+:31].[O-:27][C:28]([OH:29])=[O:30]>>[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8]([CH:11]1[O:12][CH:13]([CH2:18][OH:19])[CH:14]3[CH:15]1[O:16][C:22]([CH3:23])([CH3:24])[O:17]3)[cH:9][cH:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(n2ccc3c(Cl)ncnc32)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OC2C(CO)OC(n3ccc4c(Cl)ncnc43)C2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |